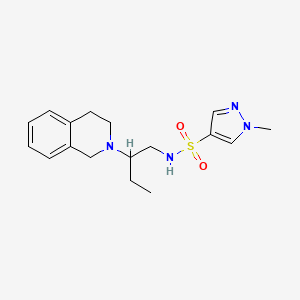
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, a butyl chain, a methyl-pyrazole ring, and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach is the reaction of 3,4-dihydroisoquinoline with butyl bromide to form the butylated intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The butyl chain and pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include isoquinoline derivatives, amines, and substituted pyrazole compounds .
Applications De Recherche Scientifique
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share the dihydroisoquinoline core and exhibit antifungal activity.
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant properties.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: Act as selective inhibitors of specific enzymes.
Uniqueness
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, including the pyrazole ring and sulfonamide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H24N4O2S |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H24N4O2S/c1-3-16(10-19-24(22,23)17-11-18-20(2)13-17)21-9-8-14-6-4-5-7-15(14)12-21/h4-7,11,13,16,19H,3,8-10,12H2,1-2H3 |
Clé InChI |
TZIUICXLPVXIBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNS(=O)(=O)C1=CN(N=C1)C)N2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


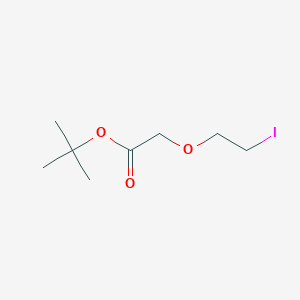
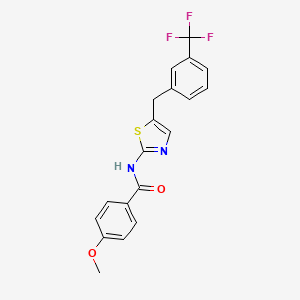
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
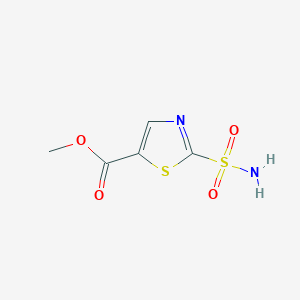

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
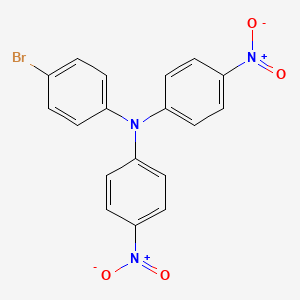
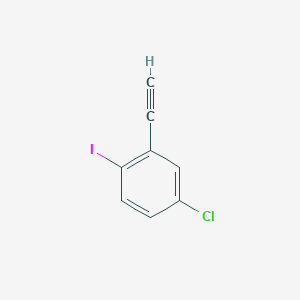
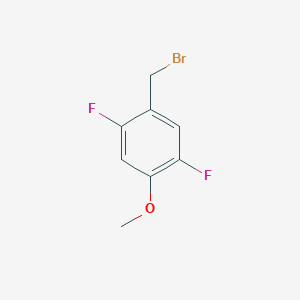
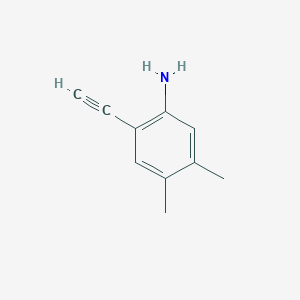
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
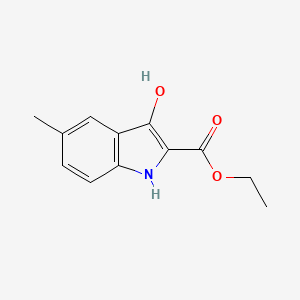
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
